molecular formula C7H8N2O4 B12520802 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 740060-59-7

2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

Cat. No.: B12520802
CAS No.: 740060-59-7
M. Wt: 184.15 g/mol
InChI Key: SEULEVHUEBOMFH-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes two nitrogen atoms and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the reaction of a suitable diene with a diazo compound under controlled conditions. One common method involves the use of diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate as an intermediate . The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can produce reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracetic acid, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its interaction with molecular targets through its nitrogen atoms and carboxylic acid groups. These interactions can lead to the formation of stable complexes or the activation of specific pathways. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Properties

CAS No.

740060-59-7

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid

InChI

InChI=1S/C7H8N2O4/c10-6(11)8-4-1-2-5(3-4)9(8)7(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)

InChI Key

SEULEVHUEBOMFH-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1N(N2C(=O)O)C(=O)O

Origin of Product

United States

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